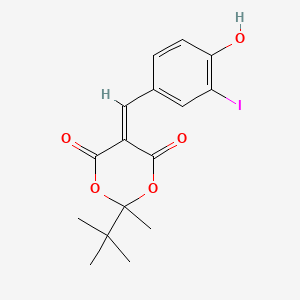
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name, iodoacetic acid tert-butyl ester. It is a yellow crystalline solid with a molecular weight of 426.29 g/mol.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves its ability to react with thiol groups on proteins and enzymes. This reaction leads to the inhibition of their activity, which can have various biological effects depending on the specific target.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific target it interacts with. Some of the reported effects include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various types of cancer cells by targeting specific proteins and enzymes involved in cancer cell proliferation.
2. Selective labeling and inhibition of neurons: this compound has been shown to selectively label and inhibit the activity of neurons in the brain, which can be useful in neuroscience research.
Vorteile Und Einschränkungen Für Laborexperimente
Some of the advantages of using 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments include its high selectivity and specificity for certain targets, as well as its ability to inhibit the activity of proteins and enzymes. However, some limitations include its potential toxicity and the need for careful handling due to its reactivity with thiol groups.
Zukünftige Richtungen
There are several potential future directions for research involving 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. Some of these include:
1. Further investigation of its anti-cancer properties and potential use as a cancer treatment.
2. Development of new probes and tools for biochemistry and neuroscience research based on the structure and reactivity of this compound.
3. Exploration of its potential applications in other areas of research, such as drug discovery and materials science.
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research in this area could lead to new discoveries and applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential applications in various areas of scientific research. Some of the key applications include:
1. Cancer research: This compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience research: this compound has been investigated for its potential use as a tool in neuroscience research. It has been shown to selectively label and inhibit the activity of neurons in the brain.
3. Biochemistry research: This compound has been used as a probe in biochemistry research to study the function of proteins and enzymes.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO5/c1-15(2,3)16(4)21-13(19)10(14(20)22-16)7-9-5-6-12(18)11(17)8-9/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJGVZJLUPYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)O)I)C(=O)O1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-chlorobenzyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3553693.png)
![methyl {5-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3553715.png)
![2,5-dichloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3553722.png)
![methyl 3-{[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3553727.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3553728.png)
![N~1~-cyclopropyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3553738.png)

![2-(4-chlorophenoxy)-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553743.png)
![ethyl {2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3553747.png)
![2-({N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3553749.png)
![N-isopropyl-2-{[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3553755.png)

![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553776.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 2-methyl-3-nitrobenzoate](/img/structure/B3553781.png)